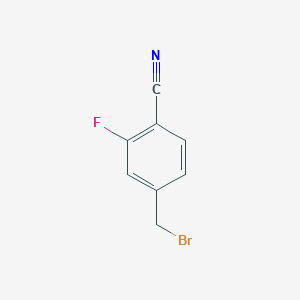
4-(溴甲基)-2-氟苯腈
概述
描述
4-(Bromomethyl)-2-fluorobenzonitrile is an organic compound with the molecular formula C8H5BrFN It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzonitrile ring
科学研究应用
4-(Bromomethyl)-2-fluorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized polymers and advanced materials with specific properties.
Medicinal Chemistry: It is explored for the development of novel drug candidates due to its potential biological activity.
Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
作用机制
Target of Action
Bromomethyl compounds are often used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound could potentially target organoboron reagents in biochemical reactions .
Mode of Action
Bromomethyl compounds are known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions . In the context of Suzuki–Miyaura coupling, the bromomethyl group may undergo transmetalation, a process where it is transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling, it may influence pathways involving carbon–carbon bond formation
Pharmacokinetics
Pharmacokinetic studies would be necessary to understand how this compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
Its potential role in suzuki–miyaura coupling suggests it may facilitate the formation of carbon–carbon bonds, which could have significant implications in organic synthesis .
Action Environment
The action, efficacy, and stability of 4-(Bromomethyl)-2-fluorobenzonitrile could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound may participate, is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions, such as temperature, pH, and the presence of other chemical groups, could potentially impact the action of this compound .
生化分析
Biochemical Properties
4-(Bromomethyl)-2-fluorobenzonitrile plays a vital role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where the bromomethyl group can be replaced by nucleophiles such as thiols, amines, or hydroxyl groups . These interactions often result in the formation of covalent bonds with target biomolecules, leading to modifications in their structure and function. Additionally, 4-(Bromomethyl)-2-fluorobenzonitrile can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins, thereby influencing their activity and stability.
Cellular Effects
The effects of 4-(Bromomethyl)-2-fluorobenzonitrile on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(Bromomethyl)-2-fluorobenzonitrile can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . This modulation can result in changes in gene expression patterns, affecting the transcription of specific genes involved in cell growth, differentiation, and apoptosis. Furthermore, 4-(Bromomethyl)-2-fluorobenzonitrile can impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and the levels of various metabolites.
Molecular Mechanism
The molecular mechanism of action of 4-(Bromomethyl)-2-fluorobenzonitrile involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction and the target enzyme. For example, 4-(Bromomethyl)-2-fluorobenzonitrile can inhibit the activity of enzymes involved in DNA replication or repair, thereby affecting cellular proliferation and survival. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Bromomethyl)-2-fluorobenzonitrile can change over time due to factors such as stability, degradation, and long-term cellular impacts. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . Over time, the degradation products of 4-(Bromomethyl)-2-fluorobenzonitrile may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell cycle progression, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(Bromomethyl)-2-fluorobenzonitrile in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects without causing significant harm to the animals . At higher doses, 4-(Bromomethyl)-2-fluorobenzonitrile can induce toxic or adverse effects, such as organ damage, inflammation, or behavioral changes. Threshold effects have been observed, where a specific dosage level triggers a significant biological response, highlighting the importance of dose optimization in experimental studies.
Metabolic Pathways
4-(Bromomethyl)-2-fluorobenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biochemical properties. The metabolic pathways of 4-(Bromomethyl)-2-fluorobenzonitrile can influence its overall bioavailability, toxicity, and efficacy in biological systems. Additionally, the interaction of this compound with metabolic enzymes can affect the levels of other metabolites, thereby impacting cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of 4-(Bromomethyl)-2-fluorobenzonitrile within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cellular membranes by specific transporters, facilitating its entry into different cellular compartments. Once inside the cell, 4-(Bromomethyl)-2-fluorobenzonitrile can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 4-(Bromomethyl)-2-fluorobenzonitrile plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-(Bromomethyl)-2-fluorobenzonitrile may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and chromatin structure. Alternatively, this compound may be directed to the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of 4-(Bromomethyl)-2-fluorobenzonitrile can determine its specific biochemical and cellular effects, highlighting the importance of understanding its intracellular dynamics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile typically involves the bromination of 2-fluorobenzonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the benzylic position.
Industrial Production Methods: Industrial production of 4-(Bromomethyl)-2-fluorobenzonitrile may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve recrystallization or chromatographic techniques to ensure high purity.
化学反应分析
Types of Reactions: 4-(Bromomethyl)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form 4-(Bromomethyl)-2-fluorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield 4-(Bromomethyl)-2-fluorobenzylamine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.
Major Products:
Nucleophilic Substitution: 4-(Azidomethyl)-2-fluorobenzonitrile, 4-(Methoxymethyl)-2-fluorobenzonitrile.
Oxidation: 4-(Bromomethyl)-2-fluorobenzoic acid.
Reduction: 4-(Bromomethyl)-2-fluorobenzylamine.
相似化合物的比较
4-(Bromomethyl)benzonitrile: Lacks the fluorine atom, leading to different reactivity and properties.
4-(Chloromethyl)-2-fluorobenzonitrile: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
4-(Bromomethyl)-2-chlorobenzonitrile: Contains both bromine and chlorine atoms, offering different substitution patterns and reactivity.
Uniqueness: 4-(Bromomethyl)-2-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in various synthetic transformations.
属性
IUPAC Name |
4-(bromomethyl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXAJDFHGJTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380954 | |
| Record name | 4-(bromomethyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222978-03-2 | |
| Record name | 4-(bromomethyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-3-fluorobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
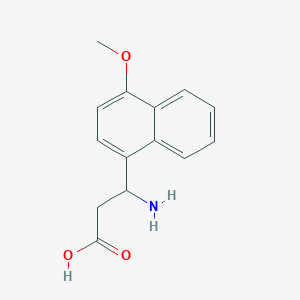
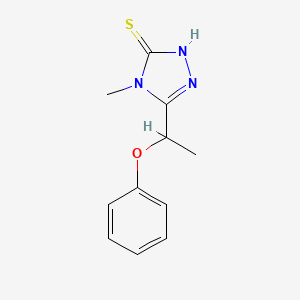
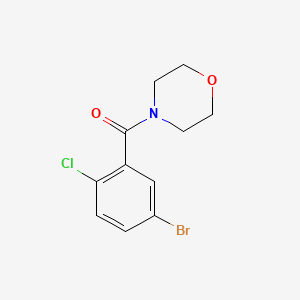
![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)
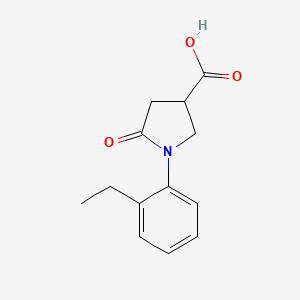
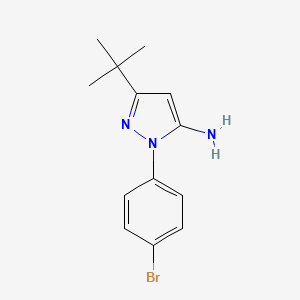
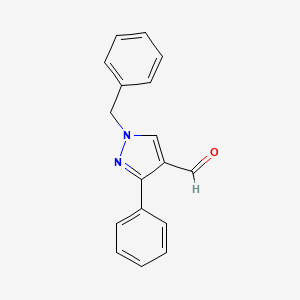

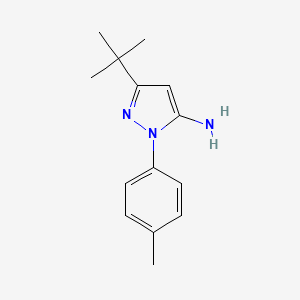
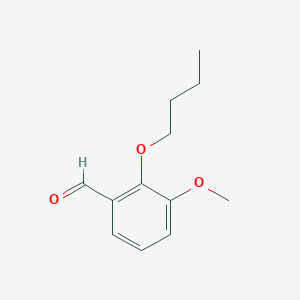
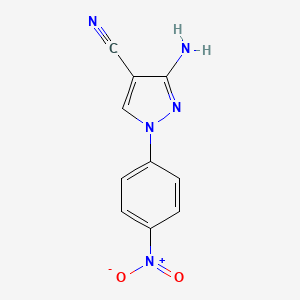
![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)


